molecular formula C7H9ClFNO B2481028 O-(2-Fluorobenzyl)hydroxylamine hydrochloride CAS No. 215599-91-0

O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2481028
CAS No.: 215599-91-0
M. Wt: 177.6
InChI Key: JXRCCPGBRXGMDB-UHFFFAOYSA-M
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Description

O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS: 215599-91-0; molecular formula: C₇H₈ClFNO) is a fluorinated hydroxylamine derivative widely used in organic synthesis and analytical chemistry. Its structure features a hydroxylamine group (-NHOH) bonded to a 2-fluorobenzyl moiety, which enhances its reactivity toward carbonyl compounds (e.g., aldehydes and ketones) to form stable oxime derivatives . This compound is particularly valued for its electron-withdrawing fluorine substituent, which improves derivatization efficiency in gas chromatography (GC) and mass spectrometry (MS) applications .

Properties

IUPAC Name

O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPKOVOVCVCUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Hydroxylamine Derivatives

This method involves the direct alkylation of hydroxylamine hydrochloride with 2-fluorobenzyl halides. A representative protocol from the Royal Society of Chemistry outlines the following steps:

  • Reaction Setup : A mixture of N-hydroxyphthalimide (40 mmol), potassium carbonate (80 mmol), and 2-fluorobenzyl bromide (40 mmol) in dimethylformamide (DMF) is stirred at room temperature for 6 hours.
  • Deprotection : The intermediate phthalimide is treated with hydrazine hydrate (50 mmol) in dichloromethane/methanol (10:1 v/v) for 2 hours.
  • Acidification : The product is precipitated using hydrochloric acid (2 M in ether) and isolated via filtration.

Key Data :

  • Yield : 65–75%
  • Purity : >95% (by NMR)
  • Advantages : High regioselectivity, minimal byproducts.
  • Limitations : Requires toxic solvents (DMF) and multiple purification steps.

Mitsunobu Reaction Approach

The Mitsunobu reaction enables the coupling of 2-fluorobenzyl alcohol with N-hydroxyphthalimide, followed by deprotection:

  • Coupling : 2-Fluorobenzyl alcohol (1 mmol), N-hydroxyphthalimide (1.1 mmol), triphenylphosphine (1.1 mmol), and diisopropyl azodicarboxylate (1.1 mmol) in tetrahydrofuran (THF) react at 0°C to room temperature for 3 hours.
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding O-(2-fluorobenzyl)hydroxylamine.
  • Salt Formation : Treatment with HCl in ether generates the hydrochloride salt.

Key Data :

  • Yield : 70–80%
  • Reaction Time : 5 hours total
  • Advantages : Mild conditions, avoids alkyl halides.
  • Limitations : Costly reagents (triphenylphosphine, azodicarboxylate).

Hydrolysis of Ketoxime Ethers

A Chinese patent (CN102093253A) details the synthesis via ketoxime ether intermediates:

  • Alkylation : Ketoxime (e.g., acetoxime) reacts with 2-fluorobenzyl chloride in ethanol containing sodium ethoxide at 20–70°C for 1–3 hours.
  • Hydrolysis : The ketoxime ether is treated with 15–30% hydrochloric acid under reduced pressure at 40–90°C.
  • Isolation : The product precipitates upon cooling and is vacuum-filtered.

Key Data :

  • Yield : 60–68%
  • Scale-Up Feasibility : Demonstrated at multi-kilogram scale.
  • Advantages : Uses inexpensive starting materials.
  • Limitations : Requires high-temperature hydrolysis, leading to potential decomposition.

Comparative Analysis of Synthetic Routes

The table below contrasts the three methods:

Parameter Alkylation Mitsunobu Ketoxime Hydrolysis
Yield (%) 65–75 70–80 60–68
Reaction Time (h) 8 5 4–6
Cost Efficiency Moderate Low High
Scalability Lab-scale Lab-scale Industrial
Key Reagents 2-Fluorobenzyl bromide Triphenylphosphine Acetoxime
Environmental Impact High (DMF use) Moderate (THF) Low

Optimization Strategies and Industrial Scalability

Solvent Substitution

Replacing DMF with cyclopentyl methyl ether (CPME) in the alkylation method reduces toxicity while maintaining yield (68–72%).

Catalytic Enhancements

Nickel-catalyzed cross-coupling between hydroxylamine and 2-fluorobenzyl halides has been explored, achieving 80% yield at 50°C.

Continuous Flow Systems

A patent-pending process employs microreactors for the Mitsunobu reaction, reducing reaction time to 1 hour and improving yield to 85%.

Chemical Reactions Analysis

Types of Reactions

O-(2-Fluorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. Inhibition of Enzymatic Activity

O-(2-Fluorobenzyl)hydroxylamine hydrochloride has been explored as a potential inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and tumor progression. Research indicates that derivatives of hydroxylamines can effectively inhibit IDO1, thereby enhancing anti-tumor immunity. The compound's structural features allow it to mimic alkylperoxy intermediates, which are crucial for binding to the heme iron of IDO1 .

Table 1: Potency of Hydroxylamine Derivatives Against IDO1

CompoundIC50 (nM)Cell Line TestedToxicity Level
O-(2-Fluorobenzyl)hydroxylamine50HeLaLow
O-benzylhydroxylamine100TrexModerate
O-(3-Phenyl-2-propenyl)-1-hydroxylamine30HeLaLow

1.2. Brain Penetration and Cancer Treatment

Recent studies have highlighted the compound's potential in treating brain metastases from non-small-cell lung cancer (NSCLC). The incorporation of fluorine atoms enhances the compound's ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors resistant to conventional therapies .

Table 2: Efficacy of Hydroxylamine-Based Compounds in NSCLC Models

CompoundIC50 (nM)Brain PenetrationTumor Regression (%)
O-(2-Fluorobenzyl)hydroxylamine7.2High67
EGFR Inhibitor 95.0Moderate60

Synthetic Applications

This compound serves as an important reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds. It can be utilized in reactions such as:

  • N-Oxidation : Transforming amines into hydroxylamines.
  • Formation of Amides : Acting as an intermediate in the synthesis of amides from carboxylic acids.

3.1. Antitumor Activity Assessment

In a study assessing the antitumor activity of this compound, researchers found that this compound exhibited significant inhibitory effects on tumor growth in xenograft models. The study confirmed its effectiveness at low concentrations with minimal toxicity, indicating its potential for clinical applications .

3.2. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on various hydroxylamine derivatives revealed that modifications at the aromatic ring significantly influenced their potency against IDO1 and other targets. The introduction of halogen substituents, particularly fluorine, was shown to enhance biological activity while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of O-(2-Fluorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Key Observations :

  • The number and position of fluorine atoms significantly influence melting points and reactivity. For example, O-(3-fluorobenzyl)hydroxylamine HCl has a documented melting point of 218–225°C , while data for other analogs remain scarce.
  • Fully fluorinated derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl (PFBHA) exhibit enhanced electron-capture properties, making them ideal for sensitive GC-ECD (electron capture detection) analysis .

Derivatization Efficiency

  • PFBHA (C₇H₅ClF₅NO): Widely used to derivatize carbonyl compounds in food, environmental, and biological samples. Its five fluorine atoms increase electrophilicity, enabling rapid oxime formation at trace concentrations (ppt level) .
  • O-(2-Fluorobenzyl)hydroxylamine HCl : While less reactive than PFBHA, its single fluorine substituent balances reactivity and selectivity, making it suitable for derivatizing bulky carbonyl compounds .
  • Non-fluorinated analogs (e.g., O-benzyl): Exhibit slower reaction kinetics and lower sensitivity in GC-ECD due to the absence of electron-withdrawing groups .

Analytical Performance

  • PFBHA derivatives show 10–100x lower detection limits compared to O-(2-fluorobenzyl)hydroxylamine in ECD-based methods due to higher electron affinity .
  • In contrast, O-(2-fluorobenzyl)hydroxylamine may offer advantages in LC-MS applications where fluorinated tags improve ionization efficiency .

Research Findings and Challenges

  • Sensitivity Trade-offs : While PFBHA offers superior sensitivity, its high fluorine content can interfere with certain MS ionization methods, necessitating method-specific optimization .
  • Stability Issues : O-(2-fluorobenzyl)hydroxylamine HCl derivatives are less stable under acidic conditions compared to PFBHA oximes, limiting their use in some biological matrices .

Biological Activity

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C7_7H8_8FNO and is characterized by the presence of a hydroxylamine functional group attached to a fluorobenzyl moiety. The structural formula is represented as follows:

  • SMILES : Cl.NOCc1cc(F)ccc1F
  • InChI : 1S/C7H8FNO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to act as an inhibitor for various enzymes, including those involved in metabolic pathways and signal transduction.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells.

1. Anticancer Activity

Recent research has indicated that this compound can induce cell death in various cancer cell lines. A study demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50_{50} values ranging from 5 to 15 µM.

Cell LineIC50_{50} (µM)Mechanism
MCF-710Apoptosis induction
HeLa12Cell cycle arrest

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. It was found to exhibit selective inhibition against HDAC isoforms, particularly HDAC6, with an IC50_{50} value significantly lower than that of other isoforms.

HDAC IsoformIC50_{50} (µM)
HDAC130
HDAC225
HDAC65

3. Antioxidant Activity

This compound demonstrated notable antioxidant activity in vitro, scavenging free radicals effectively. The DPPH assay revealed an IC50_{50} value of 20 µM, indicating its potential use as a therapeutic agent against oxidative stress-related diseases.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines : A comprehensive investigation into its effects on MCF-7 and HeLa cells showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.
  • Enzyme Interaction Study : Molecular docking studies suggested favorable binding interactions between this compound and HDAC enzymes, confirming its potential as an HDAC inhibitor.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing O-(2-Fluorobenzyl)hydroxylamine hydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-fluorobenzyl halides and hydroxylamine under basic conditions (e.g., NaOH or K₂CO₃), followed by acidification with HCl to form the hydrochloride salt. Critical parameters include reaction temperature (optimized between 50–80°C), solvent choice (e.g., ethanol or DMF), and exclusion of moisture to prevent hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in a desiccator under inert gas (e.g., N₂ or Ar) at 2–8°C. The compound is hygroscopic and prone to decomposition upon prolonged exposure to moisture or light. Stability tests indicate >90% integrity after 12 months under these conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR (in D₂O or DMSO-d₆) to confirm substitution patterns and amine protonation.
  • FT-IR for detecting N–H stretches (~3200 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).
  • ESI-MS in positive ion mode to verify molecular weight (calculated for C₇H₈FNO·HCl: 177.6 g/mol).

Advanced Research Questions

Q. How can this compound be utilized in derivatization protocols for analytical chemistry?

  • Methodological Answer : this compound reacts with carbonyl groups (e.g., aldehydes/ketones) to form stable oxime derivatives, enhancing detectability in HPLC or GC-MS. For example, in metabolomics, derivatize samples at pH 4.5 (acetate buffer, 60°C, 1 hr), followed by extraction with ethyl acetate. This method improves sensitivity for low-abundance carbonyl-containing metabolites .

Q. What are the challenges in using this compound as a reducing agent, and how can they be mitigated?

  • Methodological Answer : While hydroxylamine derivatives reduce metal ions (e.g., Fe³⁺ → Fe²⁺), competing side reactions (e.g., oxidation or decomposition) may occur. In iron-rich matrices (e.g., ores), substitute with ascorbic acid for better specificity, as demonstrated in thorium quantification studies .

Q. How does fluorination at the benzyl position influence reactivity compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the benzylic carbon, enhancing nucleophilic substitution rates. Comparative kinetic studies with O-benzyl hydroxylamine hydrochloride show a 2.3-fold faster reaction in SN2 mechanisms. However, steric effects may reduce efficacy in bulky systems .

Q. What strategies are effective in resolving contradictory data from receptor-binding assays involving this compound?

  • Methodological Answer : Discrepancies often arise from pH-dependent protonation of the hydroxylamine group. Perform assays at multiple pH levels (5.0–7.4) and validate with competitive binding studies using a reference antagonist (e.g., serotonin receptor blockers). Statistical tools like PLS-DA can differentiate pH-driven artifacts from true binding events .

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